Dihydropyrrolo[3,2,1-hi]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-azatricyclo[5.3.1.04,11]undeca-1(11),2,7,9-tetraene |
InChI |
InChI=1S/C10H9N/c1-2-8-4-6-11-7-5-9(3-1)10(8)11/h1-4,6H,5,7H2 |
InChI Key |
LNMNAZRUZGGUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC3=C2C1=CC=C3 |
Synonyms |
dihydropyrrolo(3,2,1-hi)indole |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Dihydropyrrolo 3,2,1 Hi Indole Core Structures
Classical and Contemporary Approaches to the Dihydropyrrolo[3,2,1-hi]indole Framework
The synthesis of the this compound core has evolved, with researchers developing modular and efficient routes. acs.orgnih.gov Key strategies often begin with functionalized indoline (B122111) or indole (B1671886) precursors, which then undergo intramolecular reactions to construct the third ring.
McMurry-Based Cyclization Reactions
The McMurry reaction, a reductive coupling of two carbonyl groups to form an alkene, has proven to be a valuable tool in the synthesis of dihydropyrrolo[3,2,1-hi]indoles. wikipedia.org This method typically involves the intramolecular coupling of a diketone precursor, often synthesized through a sequence of reactions starting from indoline. acs.orgnih.gov The reaction is generally carried out using low-valent titanium species, generated in situ from reagents like titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent such as zinc dust or a zinc-copper couple. wikipedia.orgmdpi.com
A modular sequence involving Friedel-Crafts acylation, amide formation, and subsequent McMurry cyclization has been developed for the synthesis of various diaryl-substituted dihydropyrrolo[3,2,1-hi]indoles. acs.orgnih.gov This approach offers high modularity and generally provides good chemical yields. acs.orgnih.gov
A significant advancement in the synthesis of dihydropyrrolo[3,2,1-hi]indoles is the development of a regioselective route starting from indoline. mdpi.com This method allows for the controlled formation of specifically substituted products. The process begins with the preparation of well-defined N,7-dibenzoyl-substituted indolines. mdpi.com These precursors are then subjected to a McMurry-based cyclization reaction, which proceeds in a regioselective manner to yield 4,5-diphenyl-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles. mdpi.com This regioselectivity is crucial for synthesizing compounds with specific substitution patterns, which is often a requirement for tuning their biological activity.
The efficiency of the McMurry cyclization for synthesizing dihydropyrrolo[3,2,1-hi]indoles can be influenced by the reaction conditions. For instance, in a two-step, one-pot reaction to synthesize certain 1,2-dihydropyrrolo[3,2,1-hi]indoles, the McMurry cyclization is performed by the direct addition of zinc and titanium tetrachloride to the N,7-dibenzoyl-substituted indoline intermediate in tetrahydrofuran (B95107) (THF) at reflux. mdpi.com This procedure has yielded the desired products in a range of 20-66%. mdpi.com Further optimization of these conditions is an ongoing area of research to improve chemical yields and make the synthesis more efficient. researchgate.net
| Starting Material | Reagents | Product | Yield |
| N,7-dibenzoyl-substituted indolines | Zinc, Titanium tetrachloride, THF | 1,2-dihydropyrrolo[3,2,1-hi]indoles | 20-66% |
Regioselective Synthesis from Indoline Derivatives
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. sigmaaldrich.com In the context of this compound synthesis, it serves as a key step in preparing the necessary diketone precursors for the McMurry cyclization. acs.orgnih.gov This reaction typically involves treating an indoline derivative with an acylating agent in the presence of a Lewis acid catalyst. mdpi.comresearchgate.net
The modular synthesis of diaryl-substituted dihydropyrrolo[3,2,1-hi]indoles highlights the importance of Friedel-Crafts acylation in the initial stages of the synthetic sequence. acs.orgnih.govacs.org
Boron trichloride (B1173362) (BCl₃) has been effectively used as a Lewis acid catalyst in the Friedel-Crafts acylation of indoline to produce 7-acylated indolines. mdpi.comresearchgate.net This BCl₃-mediated reaction is a crucial part of a regioselective synthetic route. mdpi.com For example, the reaction of indoline with 4-(dimethylamino)benzonitrile (B74231) in the presence of BCl₃ and AlCl₃, followed by hydrolysis, yields the 7-acylated indoline in 83% yield. researchgate.net This intermediate is then further functionalized before undergoing McMurry cyclization. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |
| Indoline | 4-(dimethylamino)benzonitrile | BCl₃, AlCl₃ | 7-acylated indoline | 83% |
Cyclization of Indole-3-carbaldehyde with Azidoacrylates
An alternative approach to a related pyrroloindole system, 1,8-dihydropyrrolo[2,3-b]indoles, involves the cyclization of indole-3-carbaldehyde with azidoacrylates. rsc.org This three-step synthesis begins with the N-alkylation of indole-3-carbaldehyde, followed by a reaction with methyl azidoacetate to form methyl 2-azido-3-(1-methoxymethylindol-3-yl)propenoate. The final step is a thermal cyclization of the azidoacrylate in refluxing toluene, which proceeds via nitrogen extrusion to furnish the 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate in a 70% yield. While this method produces a different isomer of the pyrroloindole core, it demonstrates the utility of azidoacrylate chemistry in constructing such fused heterocyclic systems.
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | Indole-3-carbaldehyde | Methoxymethyl chloride, Base | N-alkylated indole-3-carbaldehyde | 86% |
| 2 | N-alkylated indole-3-carbaldehyde | Methyl azidoacetate | Methyl 2-azido-3-(1-methoxymethylindol-3-yl)propenoate | 60% |
| 3 | Methyl 2-azido-3-(1-methoxymethylindol-3-yl)propenoate | Toluene, Reflux | 1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate | 70% |
Transition Metal-Catalyzed Intramolecular C–H Activation Approaches (e.g., Cu/Fe-catalyzed)
A sustainable and efficient pathway to pyrrolo[2,3-b]indoles, a related isomer, involves the use of copper/iron co-catalyst systems for intramolecular C–H amination. rsc.orgrsc.org This approach is noted for its environmentally benign nature, often utilizing water as the solvent and proceeding under mild conditions. rsc.orgrsc.org The reaction typically employs a combination of a copper salt, such as copper(II) acetate (B1210297) (Cu(OAc)2), and an iron salt, like iron(III) chloride (FeCl3), to facilitate the C–N bond formation. rsc.orgrsc.org This dual catalytic system has proven effective for the chemoselective intramolecular C–H bond amination of α-indolylhydrazones, operating at temperatures around 50 °C in the open air. rsc.org The mechanism is believed to involve the coordination of the hydrazone to the copper center, which then facilitates the C–H activation and subsequent cyclization. rsc.org This method offers high yields and tolerates a range of functional groups on the indole ring. rsc.org
Transition metals like palladium, copper, rhodium, and others are instrumental in constructing various nitrogen-containing heterocyclic scaffolds through intramolecular C–H activation. rsc.org These metals can catalyze the formation of C–N bonds, leading to structures such as indolines, which are precursors to the this compound system. rsc.orgorganic-chemistry.org
A specific example of a Cu/Fe-catalyzed intramolecular C–H activation for the synthesis of 1,8-dihydropyrrolo[3,2-g]indole (B46406) derivatives has been reported to proceed with yields between 65–78%. The proposed mechanism involves the coordination of the indole nitrogen to Cu(I), which facilitates the C–H bond cleavage. Subsequently, Fe(0) promotes reductive elimination to form the final pyrroloindole core.
Radical-Initiated Cascade Cyclization Reactions
Radical-initiated cascade cyclizations provide a powerful method for the construction of complex heterocyclic systems like dihydropyrrolo[1,2-a]indoles from simple starting materials. researchgate.net These reactions often proceed through the generation of a radical species that triggers a series of intramolecular cyclization events.
One such method involves an arylsulfonyl radical-triggered cascade cyclization of unactivated alkene-tethered indoles. researchgate.net This process can be initiated without an external photocatalyst, using readily available reagents like sodium metabisulfite (B1197395) and aryldiazonium tetrafluoroborates at room temperature. researchgate.net This approach allows for the introduction of both sulfonyl and azo groups into the final pyrrolo[1,2-a]indole product. researchgate.net Another strategy utilizes a radical cascade cyanoisopropylation/cyclization of 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile with 2,2′-azobis(2-methylpropionitrile) (AIBN) to afford pyrrolo[1,2-a]indol-3-ones in good to excellent yields. rsc.orgresearchgate.net This particular method is advantageous as it avoids the use of photocatalysts and transition metals and can be performed in a green solvent like ethanol. rsc.org
Visible-light-induced radical cascade cyclizations have also been developed for synthesizing related dihydropyrido[1,2-a]indolone skeletons. beilstein-journals.org In these reactions, a trifluoromethyl radical, often generated from Umemoto's reagent upon light irradiation, initiates a cyclization cascade. beilstein-journals.org
Larock Heteroannulation in Indole Precursor Synthesis
The Larock heteroannulation, also known as the Larock indole synthesis, is a versatile palladium-catalyzed reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgpcbiochemres.com This reaction is highly valued for its ability to produce a wide variety of substituted indoles with good to excellent yields and outstanding regioselectivity. wikipedia.orgresearchgate.net The process typically involves a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride source like lithium chloride. wikipedia.org
The reaction mechanism proceeds through several steps, including the reduction of Pd(II) to Pd(0), oxidative addition of the o-iodoaniline to the palladium center, coordination and migratory insertion of the alkyne, and finally, a cyclization step where the nitrogen displaces a halide to form the indole ring. wikipedia.org The regioselectivity of the Larock heteroannulation generally favors the formation of the isomer where the bulkier substituent on the alkyne is located at the C-2 position of the indole. nih.gov This selectivity can be controlled by using silyl-substituted alkynes, where the bulky silyl (B83357) group directs the annulation. nih.gov
This methodology is not limited to palladium, as nickel-catalyzed versions of the Larock-type heteroannulation have also been developed, offering a more cost-effective and air-stable catalytic system. rsc.org The Larock heteroannulation has been successfully applied to the synthesis of various indole-containing fused heterocyclic systems. researchgate.net
Vilsmeier–Haack Formylation in Indole Derivative Synthesis
The Vilsmeier–Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. numberanalytics.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a mixture of a formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl3). numberanalytics.comnih.gov
This electrophilic substitution reaction introduces a formyl group (–CHO) onto the indole ring, most commonly at the C-3 position due to its higher electron density. cas.cnbhu.ac.in The resulting 3-formylindoles are valuable intermediates that can be further elaborated into more complex structures. cas.cn The Vilsmeier–Haack reaction has been instrumental in the synthesis of various indole derivatives and has been applied in the total synthesis of natural products. numberanalytics.comacs.org
Recent advancements have focused on developing milder and more convenient one-pot protocols for the formylation of indoles, sometimes using alternative reagents to generate the Vilsmeier-type intermediate. cas.cn The reaction conditions, such as solvent and temperature, can be optimized to improve yields and selectivity. numberanalytics.com
Multi-Component Reactions for Fused Pyrrole-Indole Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a single step. rsc.org This approach is particularly valuable for building molecular diversity and has been applied to the synthesis of fused pyrrole-indole systems. rsc.orgacs.org
One notable MCR involves the assembly of indole, formaldehyde, and an amino hydrochloride to rapidly generate indole-fused oxadiazepines. rsc.org A further addition of sodium thiosulfate (B1220275) to this reaction mixture can lead to the formation of indole-fused thiadiazepines. rsc.org These reactions provide a modular and powerful tool for creating seven-membered heterocyclic rings fused to an indole core. rsc.org
MCRs have also been utilized for the synthesis of other related heterocyclic structures, such as 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org The design of these reactions often relies on the sequential formation of key intermediates that then undergo further transformations within the same pot to yield the final complex product. acs.org
Precursor Design and Preparation for this compound Formation
The synthesis of the this compound scaffold relies on the careful design and preparation of suitable precursors. Key starting materials include indoline and its derivatives, which provide the foundational indole core for subsequent cyclization reactions.
Indoline and N,7-Dibenzoyl-Substituted Indoline Starting Materials
Indoline serves as a fundamental building block for the synthesis of dihydropyrrolo[3,2,1-hi]indoles. mdpi.comresearchgate.net A common strategy involves the regioselective acylation of the indoline ring. Specifically, N,7-dibenzoyl-substituted indolines are crucial intermediates. mdpi.com These are typically prepared through a BCl3-mediated Friedel-Crafts acylation of indoline, followed by a reaction with benzoyl chlorides. mdpi.com The 7-acyl-indolines are key starting materials for subsequent cyclization steps. mdpi.com
For instance, the synthesis of 1,2-dihydropyrrolo[3,2,1-hi]indoles can be achieved from these N,7-dibenzoyl-substituted indolines via a McMurry-based cyclization reaction, which forms the fused pyrrole (B145914) ring in a regioselective manner. mdpi.com The preparation of specific precursors, such as 7-acylated indolines, is a critical step. For example, a 7-acylated indoline can be synthesized in high yield from indoline and 4-(dimethylamino)benzonitrile via a Friedel-Crafts acylation. researchgate.net This intermediate can then undergo N-acylation to introduce the second benzoyl group, leading to the desired N,7-dibenzoyl-substituted indoline. researchgate.net
The following table provides examples of yields for the preparation of key indoline precursors:
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Indoline | 4-(dimethylamino)benzonitrile, BCl3, AlCl3 | 7-Acylated indoline | 83 | researchgate.net |
| 7-Acylated indoline | 4-(methylsulfonyl)benzoyl chloride, Et3N, THF | N,7-Dibenzoyl-substituted indoline | 91 | researchgate.net |
Utilization of Nitroindole Derivatives in Cyclization Pathways
The use of nitroindole derivatives stands out as a key strategy in the construction of the pyrrolo[3,2,1-hi]indole framework. These methods often leverage the electron-withdrawing nature of the nitro group to facilitate cyclization reactions.
One notable approach involves the alkylation of 5-nitroindol-4-ylacetonitriles. This is followed by treatment with a silylating agent, such as chlorotrimethylsilane, in the presence of a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to induce cyclization. nih.govbeilstein-journals.org This process efficiently yields 1-cyanopyrrolo[3,2-e]indoles substituted at the 2-position with electron-withdrawing groups. nih.govbeilstein-journals.org The reaction proceeds through the formation of an intermediate that, upon treatment with the base and silylating agent, undergoes cyclization to form the pyrrole ring fused to the indole core. nih.govbeilstein-journals.org The choice of base is crucial; for instance, using DBU instead of a weaker base like triethylamine (B128534) can dramatically increase the reaction rate and yield. nih.gov
Another method involves the palladium-catalyzed hydrogenation of 5-nitroindol-4-ylacetonitriles, which are themselves synthesized via the vicarious nucleophilic substitution (VNS) of hydrogen in 1-alkyl-5-nitroindoles. nih.govbeilstein-journals.org This reduction of the nitro group is a critical step that can lead to the formation of the pyrrolo[3,2-e]indole structure. nih.govbeilstein-journals.org
Furthermore, the Barton-Zard reaction, traditionally used for pyrrole synthesis, can be adapted to produce 1,8-dihydropyrrolo[2,3-b]indole scaffolds from nitroindole derivatives under specific conditions. This highlights the versatility of nitroindoles as precursors in forming various fused pyrroloindole systems.
The following table summarizes the synthesis of pyrrolo[3,2-e]indole derivatives from 5-nitroindol-4-ylacetonitriles:
| Starting Material (Alkylation Product) | Base | Reagent | Product | Yield (%) |
| 3-(1-Benzyloxymethyl-2-methyl-5-nitro-1H-indol-4-yl)-3-cyanopropionic acid ethyl ester | DBU | Chlorotrimethylsilane | 1-Cyano-3-hydroxy-pyrrolo[3,2-e]indole derivative | 90 |
| Ketone derivative of 5-nitroindol-4-ylacetonitrile | DBU | Chlorotrimethylsilane | Corresponding pyrrolo[3,2-e]indole | Not specified |
Table created based on data from Bełżecki, C., et al. (2013). nih.gov
Incorporation of α,β-Ynones and 3-Amino Oxindole-Based Azomethine Ylides
A powerful strategy for constructing complex heterocyclic systems, including those related to the this compound core, is the [3+2] cycloaddition reaction. A significant example is the organocatalytic asymmetric reaction between 3-amino oxindole-based azomethine ylides and α,β-ynones. rsc.orgnih.gov This method provides a direct route to spiro[dihydropyrrole-2,3'-oxindoles], which are structurally related to the target scaffold. rsc.orgnih.gov
The reaction is typically catalyzed by a chiral phosphoric acid, such as 3,3′-(9-phenanthryl)binaphthol-phosphoric acid (BPA), and proceeds in the presence of a dehydrating agent like MgSO₄ and a base such as NaHCO₃. rsc.org The azomethine ylides are generated in situ from the condensation of a 3-amino oxindole (B195798) with an aldehyde. rsc.org These ylides then react with α,β-ynones as dipolarophiles in a highly stereoselective manner, affording the cycloadducts in high yields with excellent enantioselectivities and diastereoselectivities (up to 99% yields, >20:1 dr, and >99% ee). rsc.orgnih.gov
The scope of this reaction is broad, tolerating a wide variety of substituents on the aromatic aldehydes, the 3-amino oxindole, and the α,β-ynones. rsc.org This versatility allows for the synthesis of a diverse library of spirooxindole derivatives. rsc.org
| Aldehyde | Ynone | Catalyst | Product | Yield (%) | Enantioselectivity (ee%) | Diastereomeric Ratio (dr) |
| Aromatic (electron-neutral, -deficient, or -rich) | Aromatic or heteroaromatic substituted | Chiral Phosphoric Acid (BPA) | Spiro[dihydropyrrole-2,3′-oxindole] | High | Excellent | Excellent |
| Heteroaromatic | Varied aromatic groups | Chiral Phosphoric Acid (BPA) | Spiro[dihydropyrrole-2,3′-oxindole] | Excellent | Not specified | Not specified |
| Naphthaldehydes | Varied aromatic groups | Chiral Phosphoric Acid (BPA) | Spiro[dihydropyrrole-2,3′-oxindole] | Excellent | Not specified | Not specified |
Table created based on data from Wang, Y., et al. (2018). rsc.org
Sustainable Synthesis and Green Chemistry Principles in this compound Production
The development of sustainable synthetic methods is a growing priority in chemical research. For the production of pyrroloindole structures, several green chemistry principles have been successfully applied.
A noteworthy example is the Cu/Fe co-catalyzed intramolecular C(sp²)–H amination for the synthesis of pyrrolo[2,3-b]indoles. rsc.org This method is particularly attractive as it operates in water, a benign solvent, at a mild temperature of 50 °C and is open to the air. rsc.org The reaction is base- and oxidant-free, relying on a recyclable catalyst system. rsc.org This approach offers high atom economy and minimizes waste, aligning with the core tenets of green chemistry. rsc.orgnih.gov The catalyst system can be reused multiple times without a significant loss of activity. rsc.org
Another green approach involves the use of microwave irradiation to accelerate reactions, often leading to higher yields in shorter reaction times compared to conventional heating. openmedicinalchemistryjournal.com For instance, the Fischer indole synthesis to produce thieno[3,2-b]indoles has been shown to be more efficient under microwave conditions. openmedicinalchemistryjournal.com
Furthermore, the use of environmentally friendly and reusable catalysts is a key aspect of sustainable synthesis. nih.gov For example, indium triflate has been used as a reusable catalyst for the synthesis of 3-substituted indole derivatives in ethanol, a less hazardous solvent. nih.gov This method often avoids the need for chromatographic purification, further reducing waste generation. nih.gov
The following table highlights key features of sustainable synthetic approaches for pyrroloindole derivatives:
| Method | Catalyst | Solvent | Key Green Features |
| Intramolecular C–H Amination | Cu/Fe co-catalyst | Water | Recyclable catalyst, mild conditions, base- and oxidant-free. rsc.org |
| Fischer Indole Synthesis | - | Ethanol | Microwave-assisted, faster reaction, higher yields. openmedicinalchemistryjournal.com |
| Multicomponent Reaction | Indium Triflate | Ethanol | Reusable catalyst, high atom economy, avoids chromatography. nih.gov |
Table created based on data from Corrieri, M., et al. (2022) rsc.org, Jayabal, K., et al. (2022) nih.gov, and Karthikeyan, S.V., et al. (2021) openmedicinalchemistryjournal.com.
Chemical Reactivity and Transformations of Dihydropyrrolo 3,2,1 Hi Indole Derivatives
Dehydrogenation Reactions to Pyrrolo[3,2,1-hi]indoles
The aromatization of the 1,2-dihydropyrrolo[3,2,1-hi]indole system to the fully conjugated pyrrolo[3,2,1-hi]indole is a common and crucial transformation. This reaction creates a planar, electron-rich aromatic system, significantly altering the compound's electronic and biological properties. This conversion is typically achieved through oxidation.
Applications of Oxidizing Agents (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ))
One of the most effective and widely used reagents for the dehydrogenation of dihydropyrrolo[3,2,1-hi]indoles is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). bhu.ac.inmdpi.com DDQ is a high-potential quinone that acts as a powerful oxidant, capable of abstracting two hydrogen atoms from the dihydropyrrole ring to yield the corresponding aromatic pyrroloindole. mdpi.com
This dehydrogenation step is often the final stage in synthetic sequences leading to potent biologically active molecules. For instance, in the synthesis of sulfonamide-substituted 4,5-diphenylpyrrolo[3,2,1-hi]indoles, which are potent and selective COX-2 inhibitors, the corresponding 1,2-dihydro precursors are aromatized using DDQ in benzene (B151609), achieving high yields of 68–98%. bhu.ac.in The reaction mechanism is believed to involve a rate-determining hydride transfer from the substrate to DDQ. wikipedia.org The efficiency of this transformation highlights its importance in generating libraries of planar, polycyclic aromatic compounds for drug discovery. bhu.ac.inclockss.org
| Substrate | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4,5-Diaryl-1,2-dihydropyrrolo[3,2,1-hi]indoles | 4,5-Diaryl-pyrrolo[3,2,1-hi]indoles | DDQ, Benzene, Reflux | - | nih.gov |
| Sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles | Sulfonamide-substituted pyrrolo[3,2,1-hi]indoles | DDQ, Benzene | 68-98 | bhu.ac.in |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing complex ring systems. In the context of indole (B1671886) chemistry, Diels-Alder and 1,3-dipolar cycloadditions are frequently employed for functionalization.
Hetero-Diels-Alder Reactions in Functionalization
The hetero-Diels-Alder reaction involves a diene and a dienophile where one or more carbon atoms are replaced by a heteroatom. wikipedia.org While this reaction is a versatile strategy for the functionalization of various indole and pyrrole (B145914) systems, specific examples involving the 1,2-dihydropyrrolo[3,2,1-hi]indole scaffold as a reactant are not prominently featured in the surveyed literature. Research on related structures, such as pyrrolo[3,2-c]carbazoles, shows they can react with heterodienes like nitrosoalkenes, leading to alkylated products after ring-opening of the initial cycloadduct. nih.govfrontiersin.org This suggests potential for similar reactivity, but direct evidence for the dihydropyrrolo[3,2,1-hi]indole core remains to be established.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring, famously exemplified by the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org This reaction is extensively used with various indole derivatives, for instance, in the reaction of indole-based azomethine ylides with dipolarophiles to create complex spiro-pyrrolidine oxindoles. rsc.org However, specific studies detailing the participation of the 1,2-dihydropyrrolo[3,2,1-hi]indole ring system in 1,3-dipolar cycloadditions are not readily found in the examined chemical literature.
Electrophilic and Nucleophilic Substitution Reactions
The substitution pattern of the this compound nucleus is dictated by the electronic nature of its fused ring system. The indole moiety is generally electron-rich and prone to electrophilic substitution. bhu.ac.in In the case of the this compound core, the pyrrole ring is saturated, meaning the aromatic indole benzene ring is the primary site for substitution reactions.
For general indole systems, electrophilic attack occurs preferentially at the C3 position, followed by the C2 position. If both are blocked, substitution takes place on the benzene ring, typically at C5 or C6. bhu.ac.in Given the structure of 1,2-dihydropyrrolo[3,2,1-hi]indole, the electron-donating nitrogen atom would activate the attached benzene ring towards electrophilic attack. While specific studies on this scaffold are limited, Friedel-Crafts acylation has been demonstrated on the core structure, a classic example of electrophilic aromatic substitution. nih.gov
Nucleophilic substitution reactions on the carbon framework of the electron-rich indole nucleus are uncommon unless activated by strongly electron-withdrawing groups. An unusual nucleophilic substitution has been reported to occur on the nitrogen atom of 1-hydroxyindole (B3061041) derivatives, a reaction pathway that deviates from typical indole chemistry. clockss.orgcore.ac.uk Specific examples of nucleophilic substitution on the carbon skeleton of this compound are not well-documented.
Palladium-Catalyzed Cross-Coupling and Functionalization Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com These methods have been widely applied to functionalize various positions of the indole nucleus. mdpi.combeilstein-journals.orgrsc.org
For the this compound system, C-H functionalization is a key strategy for introducing molecular diversity. The most reactive sites for such transformations are the C-H bonds on the aromatic benzene ring portion of the molecule. Research on the structurally analogous 5,6-dihydropyrrolo[3,2,1-ij]quinoline (lilolidine) has demonstrated regioselective palladium-catalyzed direct C1 and C2-arylations. This provides a strong precedent for the expected reactivity of this compound, where the corresponding positions would be susceptible to similar C-H activation and functionalization. rsc.org These reactions typically proceed via an electrophilic palladation mechanism, often requiring an oxidant to regenerate the active Pd(II) catalyst. beilstein-journals.org Such methods allow for the direct coupling of the indole core with various partners without the need for pre-functionalized (e.g., halogenated) starting materials. beilstein-journals.orgrsc.org
| Reaction Type | Substrate Type | Position Functionalized | Catalyst System (Example) | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Lilolidine (analogous system) | C1, C2 | Pd(OAc)₂, P(o-tolyl)₃, CsOPiv | rsc.org |
| Intermolecular Alkenylation | Unprotected Indoles | C3 | Pd(OAc)₂, Cu(OAc)₂, DMSO | beilstein-journals.org |
| Intramolecular Alkenylation | N-allyl-1H-indole-2-carboxamides | C3 | PdCl₂(MeCN)₂, 1,4-benzoquinone | beilstein-journals.org |
| C-H Arylation | Indoles | C2 | Pd(OAc)₂, Ag₂CO₃ | rsc.org |
C-H Bond Activation in Indole Derivatives
C-H bond activation has emerged as a powerful and efficient strategy for the functionalization of heterocyclic compounds, including indole derivatives. nih.govresearchgate.net This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, offering a more direct route to complex molecules. researchgate.net
Transition metal catalysis, particularly with palladium and rhodium, plays a crucial role in mediating these transformations. nih.govmdpi.com For instance, palladium-catalyzed intramolecular C-H activation has been successfully employed in the synthesis of fused nitrogen-containing heterocycles. nih.govresearchgate.net In one study, a palladium-catalyzed protocol was developed to synthesize functionalized 7,10-dihydropyrrolo[3,2,1-ij] nih.govnih.govtriazolo[4,5-c]quinolines from bromo-substituted N-propargyl-indoles. nih.govnih.gov The optimization of reaction conditions, including the choice of palladium source, ligand, and base, was critical for achieving high yields of the desired annulation product. nih.gov Specifically, the use of Pd(OAc)2 as the catalyst and PPh3 as the ligand significantly improved the reaction outcome. nih.gov
Rhodium(III)-catalyzed C-H activation has also proven to be a versatile tool for constructing various heterocyclic scaffolds with good functional group tolerance and high efficiency. mdpi.com These reactions often proceed under mild conditions and exhibit high regioselectivity. mdpi.com
Table 1: Optimization of Palladium-Catalyzed Intramolecular C-H Activation nih.gov
| Entry | Catalyst (equiv.) | Ligand (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) of 1a |
| 1 | Pd(OAc)2 (0.05) | DavePhos (0.20) | CsOAc (2.0) | DMF | 120 | 14 |
| 2 | Pd(OAc)2 (0.05) | PPh3 (0.20) | CsOAc (2.0) | DMF | 120 | 68 |
Note: The major product in entry 1 was the hydrodebromination derivative.
Suzuki Reaction and Related Transformations
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. fishersci.es This reaction is valued for its mild conditions, the stability and low toxicity of the boronic acid reagents, and the ease of removal of inorganic byproducts. fishersci.es
In the context of this compound chemistry, the Suzuki reaction provides a powerful method for introducing aryl and heteroaryl substituents. A modular synthetic route to diaryl-substituted dihydropyrrolo[3,2,1-hi]indoles and their pyrrolo[3,2,1-hi]indole counterparts has been developed, featuring a Friedel-Crafts acylation, amide formation, and a final McMurry cyclization. nih.govacs.org This approach offers good chemical yields and high modularity, allowing for the synthesis of a diverse library of compounds. nih.govacs.org
The utility of the Suzuki reaction has been demonstrated in the synthesis of potent and selective COX-2 inhibitors based on the this compound scaffold. nih.govacs.org From a series of 19 derivatives, 11 were evaluated for their COX inhibition, revealing high affinity for COX-2 with IC50 values ranging from 20 to 2500 nM and negligible inhibition of COX-1. nih.govacs.org
Furthermore, the Suzuki reaction has been employed in the synthesis of the pyrrolo[2,3-c]carbazole core of dictyodendrins, a class of marine alkaloids. researchgate.net This synthesis involved the cross-coupling of a pyrrole fragment with an indole fragment, followed by a photochemical 6π-electrocyclization and aromatization sequence. researchgate.net
Sila-Sonogashira Reaction for Substituted Dihydropyrrolo[3,2-b]pyrroles
The Sila-Sonogashira reaction has proven to be an effective method for the synthesis of sterically hindered 1,4-dihydropyrrolo[3,2-b]pyrroles bearing ortho-(arylethynyl)phenyl substituents at the 2- and 5-positions. nih.govx-mol.com These Z-shaped dye molecules exhibit relatively strong fluorescence in solution. nih.govx-mol.com This reaction allows for the direct transformation of dihydropyrrolo[3,2-b]pyrroles into more extended donor-acceptor architectures. rsc.org For example, a dihydropyrrolo[3,2-b]pyrrole core can be peripherally decorated with electron-accepting units like nitrile, 5-thiatruxene sulfone, naphthalimide, or perylenediimide. rsc.org
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular cyclization and rearrangement reactions are fundamental to the synthesis of the this compound ring system and its isomers. A variety of strategies have been developed to construct this tricyclic framework and related polycyclic structures.
One common approach involves the cyclization of indole precursors. For example, the synthesis of 1,8-dihydropyrrolo[2,3-b]indoles can be achieved in three steps from indole-3-carbaldehyde via azidoacrylates. rsc.org Subsequent thermal cyclization of the resulting methyl 2-azido-3-(1-methoxymethylindol-3-yl)propenoate yields the desired pyrroloindole core.
Transition metal-catalyzed intramolecular C-H amination offers another sustainable route. A Cu/Fe bimetallic system can facilitate the cyclization of indole derivatives to form the pyrroloindole skeleton in good yields.
Furthermore, intramolecular double cyclization of sterically hindered 1,4-dihydropyrrolo[3,2-b]pyrroles, synthesized via the Sila-Sonogashira reaction, can be induced by InCl3 to produce hexacyclic products with an indolo[3,2-b]indole skeleton in high yields. nih.govx-mol.com
Photochemical rearrangements have also been explored. For instance, 1-allyl-1,8-dihydropyrrolo[2,3-b]indoles undergo a photochemical rearrangement to their 2H-isomers upon UV irradiation, a reaction characteristic of pyrroles. rsc.org
A novel synthetic route to diaryl-substituted dihydropyrrolo[3,2,1-hi]indoles involves a modular sequence of Friedel-Crafts acylation, amide formation, and a McMurry cyclization. nih.govacs.org This method provides a versatile and high-yielding pathway to this class of compounds. nih.govacs.org Sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles have been synthesized using a regioselective route starting from indoline (B122111), which involves a McMurry-based cyclization of N,7-dibenzoyl-substituted indolines. mdpi.com
Design and Synthesis of Diverse Dihydropyrrolo 3,2,1 Hi Indole Based Scaffolds and Analogues
Strategies for Functionalization and Molecular Complexity
The modular synthesis of dihydropyrrolo[3,2,1-hi]indoles allows for extensive functionalization. A common approach begins with a Friedel-Crafts acylation of indoline (B122111), followed by amide formation and a subsequent McMurry cyclization to construct the tricyclic core. acs.orgnih.gov This sequence provides a versatile platform for introducing a variety of substituents and building molecular complexity. acs.orgnih.gov
The incorporation of sulfonamide groups onto the dihydropyrrolo[3,2,1-hi]indole scaffold has been a key strategy in the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com A synthetic route starting from indoline involves a BCl3-mediated Friedel-Crafts acylation to prepare N,7-dibenzoyl-substituted indolines, followed by a regioselective McMurry cyclization to yield 4,5-diphenyl-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles. mdpi.com The sulfonamide functionality is typically introduced using a sulfamoyl-substituted benzoyl chloride during the acylation step. mdpi.com This approach has successfully produced a series of sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles. mdpi.com
| Compound Type | Starting Material | Key Reactions | Resulting Moiety |
| Sulfonamide-substituted dihydropyrrolo[3,2,1-hi]indoles | Indoline, 4-(sulfamoyl)benzoic acid chloride | Friedel-Crafts acylation, McMurry cyclization | Sulfonamide group on the aromatic ring |
The introduction of diaryl substitution patterns on the this compound core has been instrumental in creating a new class of potent and selective COX-2 inhibitors. acs.orgnih.gov The synthesis is modular, involving a sequence of Friedel-Crafts acylation, amide formation, and McMurry cyclization, which allows for high modularity and good chemical yields. acs.orgnih.gov This method provides a versatile route to a variety of diaryl-substituted dihydropyrrolo[3,2,1-hi]indoles and their corresponding pyrrolo[3,2,1-hi]indole analogues, which can be obtained through dehydrogenation. acs.orgacs.org The specific substitution on the aryl rings significantly influences the biological activity, with some derivatives showing high affinity for COX-2. acs.org For instance, fluoro-substituted compounds have been identified as promising candidates for the development of radiolabeled imaging agents. nih.govacs.org
| Synthesis Step | Description |
| Friedel-Crafts Acylation | Introduction of an acyl group onto the indoline ring. |
| Amide Formation | Formation of an amide bond. |
| McMurry Cyclization | Reductive coupling of two carbonyl groups to form an alkene, leading to the tricyclic core. |
| Dehydrogenation | Conversion of the this compound to the fully aromatic pyrrolo[3,2,1-hi]indole. |
N-acylation of the this compound nitrogen serves as a valuable method for modifying the properties of the parent compound. For example, N-propionamide derivatives of sulfonamide-substituted dihydropyrrolo[3,2,1-hi]indoles have been synthesized. mdpi.com While the parent sulfonamides are potent COX-2 inhibitors, they often exhibit high lipophilicity. mdpi.com The corresponding N-propionamides, however, show significantly reduced lipophilicity and lower or no COX-inhibitory potency, making them potential prodrugs. mdpi.com The N-acylation is typically achieved by reacting the this compound with an acyl chloride, such as propionyl chloride, in the presence of a base. mdpi.com However, optimization is sometimes necessary to avoid the formation of bis-N,N-propionamides. mdpi.com A chemoselective N-acylation of indoles using thioesters as a stable acyl source has also been reported as a mild and efficient method. d-nb.info
Expanding the π-system of the this compound core leads to the formation of ladder-type heteroacenes, such as indolo[3,2-b]indoles, which have garnered interest for their electronic and photophysical properties. nih.gov The synthesis of these π-expanded analogues often involves the dehydrogenation of the corresponding this compound derivatives, which can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com The extended π-system in these pyrrolo[3,2,1-hi]indoles can lead to enhanced biological activity and altered photophysical characteristics compared to their dihydro counterparts. mdpi.com The synthesis of indolo[3,2-b]indoles has been a subject of intense investigation, with various approaches developed to construct these ladder-type heteroacenes. nih.gov
| Compound Class | Key Structural Feature | Synthetic Precursor |
| Pyrrolo[3,2,1-hi]indoles | Fully aromatic tricyclic system | Dihydropyrrolo[3,2,1-hi]indoles |
| Indolo[3,2-b]indoles | Ladder-type heteroacene | Various indole (B1671886) derivatives |
Spirocyclization of indole derivatives represents a powerful strategy for creating complex, three-dimensional structures, including spiroindolenines. rsc.orgrsc.org These reactions can be catalyzed by transition metals like palladium. nih.govacs.org For instance, the reaction of tryptamine (B22526) derivatives with propargyl carbonate in the presence of a palladium catalyst can lead to the formation of novel spiroindolenine products through a cascade reaction under mild conditions. nih.govacs.org The mechanism often involves the formation of a Pd(II)-allenyl species, followed by nucleophilic attack and subsequent cyclization. nih.govacs.org The resulting spirocyclic compounds, which feature a spiro-linkage between an indoline and another heterocyclic ring like piperidine (B6355638), are valuable scaffolds for further chemical transformations. nih.gov
A recently developed methodology allows for the synthesis of π-expanded phosphonium (B103445) and arsonium (B1239301) salts integrated with various heterocyclic scaffolds, including those derived from 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405). rsc.orgrsc.org This method utilizes phosphine (B1218219) or arsine oxides and allows for the creation of cyclic phosphonium and arsonium salts with up to eight conjugated rings. researchgate.netchemrxiv.org A key advantage of this one-step procedure is that it often does not require chromatographic purification. rsc.orgresearchgate.net This strategy has been successfully extended to produce previously rare ladder-type bis-phosphonium salts from a 1,4-dihydropyrrolo[3,2-b]pyrrole starting material. rsc.orgrsc.org The resulting phosphonium and arsonium salts exhibit diverse photophysical properties. rsc.org
Synthesis of this compound-1,2-diones
The synthesis of this compound-1,2-diones, which are polycyclic isatin (B1672199) derivatives, can be achieved through a Stolle-type isatin synthesis. researchgate.net One reported method involves the preparation of the precursor, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. researchgate.net This is accomplished by reacting 1,2,3,4-tetrahydroquinoline (B108954) with oxalyl chloride. The resulting amide-acid chloride then undergoes an intramolecular Friedel-Crafts cyclization when treated with aluminum chloride. researchgate.net
Further modifications of these polycyclic isatin compounds can be performed. For instance, a series of pyrrolo[3,2,1-hi]indole-1,2-diones have been synthesized from acridine. researchgate.net These synthetic routes have shown tolerance for a variety of functional groups, including methoxy, trifluoromethyl, bromo, chloro, and fluoro groups. researchgate.net The inclusion of halogen substituents is particularly useful for subsequent cross-coupling reactions, allowing for further diversification of the molecular structure. researchgate.net
A separate synthetic approach has been developed for creating hybrid molecules that combine the pyrrolo[3,2,1-ij]quinolin-2-one fragment with a thiazole (B1198619) ring through a hydrazine (B178648) linker. mdpi.com This two-stage method begins with the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide (B42300) to form hydrazinocarbothioamides. These intermediates are then reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield the target methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates in high yields. mdpi.com
Table 1: Synthesis of this compound-1,2-dione Derivatives
| Starting Material | Reagents | Product | Key Features |
|---|
Synthesis of Hexahydropyrido[4′,3′:4,5]pyrrolo[3,2-c]carbazole Systems
A novel heterocyclic system, hexahydropyrido[4′,3′:4,5]pyrrolo[3,2-c]carbazole, has been synthesized through a one-pot, two-step procedure. researchgate.netfrontiersin.orgfrontiersin.org This synthesis involves the reaction of an oxime-functionalized 1,6-dihydropyrrolo[3,2-c]carbazole (B3345803). frontiersin.org The process is initiated by treating a solution of the oxime derivative in acetic acid and acetone (B3395972) with zinc powder at room temperature. frontiersin.org Following neutralization and purification, the target hexahydropyrido[4′,3′:4,5]pyrrolo[3,2-c]carbazole is obtained in high yield. frontiersin.org
This synthetic route is considered a new approach to Pictet-Spengler-type reactions. frontiersin.org The molecular structure of the resulting compound features a piperidine ring fused to the 1,6-dihydropyrrolo[3,2-c]carbazole moiety. frontiersin.org The 1,6-dihydropyrrolo[3,2-c]carbazole part of the molecule is nearly planar. frontiersin.org
The starting oxime-functionalized 1,6-dihydropyrrolo[3,2-c]carbazoles are themselves synthesized from the reaction of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole with nitrosoalkenes. frontiersin.orgfrontiersin.org This reaction proceeds via a hetero-Diels-Alder reaction, leading to the formation of a 1,2-oxazine ring, which then undergoes ring-opening to produce the open-chain oximes. frontiersin.org
Table 2: Synthesis of Hexahydropyrido[4′,3′:4,5]pyrrolo[3,2-c]carbazole
| Starting Material | Reagents | Product | Reaction Type | Yield |
|---|---|---|---|---|
| Oxime-functionalized 1,6-dihydropyrrolo[3,2-c]carbazole | Zinc powder, acetic acid, acetone | Hexahydropyrido[4′,3′:4,5]pyrrolo[3,2-c]carbazole | One-pot, two-step Pictet-Spengler-type reaction. frontiersin.org | 85%. frontiersin.org |
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound derivatives is influenced by their structural features, particularly the electron-rich nature of the indole ring system. This makes them susceptible to various chemical transformations.
A modular synthesis sequence involving Friedel-Crafts acylation, amide formation, and McMurry cyclization has been developed to produce a class of diaryl-substituted dihydropyrrolo[3,2,1-hi]indoles. acs.orgnih.gov This method offers good chemical yields and high modularity, allowing for the creation of a library of derivatives. nih.gov The reactivity of these compounds has been explored, leading to the identification of potent and selective COX-2 inhibitors. nih.gov The presence of a fluoro substituent in some derivatives has been shown to result in high affinity for COX-2, making them potential candidates for the development of radiolabeled imaging agents. nih.gov
In the context of pyrrolo[3,2-c]carbazole systems, which share structural similarities, the reactivity towards nitrosoalkenes has been studied both experimentally and theoretically. frontiersin.orgfrontiersin.org The reaction of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole with ethyl nitrosoacrylate yields both 2- and 3-alkylated products. frontiersin.org This outcome is the result of a hetero-Diels-Alder reaction followed by the ring-opening of the resulting cycloadduct. frontiersin.org
Theoretical calculations using Density Functional Theory (DFT) have provided insights into the regioselectivity of this cycloaddition. frontiersin.orgfrontiersin.org These studies confirmed that the reaction is controlled by the LUMO of the heterodiene (ethyl nitrosoacrylate) and the HOMO of the dienophile (the pyrrolo[3,2-c]carbazole). frontiersin.orgfrontiersin.org The calculations helped to rationalize the observed regioselectivity and the formation of the more stable open-chain oximes as the final products. frontiersin.org It was noted that the chemical behavior of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole is more similar to that of indole than pyrrole (B145914) in these reactions. frontiersin.orgfrontiersin.org
Methodologies for Combinatorial Library Synthesis
Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of diverse compounds for drug discovery and other applications. Methodologies for the combinatorial synthesis of libraries based on indole and pyrroloindole scaffolds have been developed.
One approach describes the synthesis of two libraries of indole derivatives. nih.gov In this method, 2-acyl-3-amino-indoles are readily accessed through a one-pot reaction sequence involving the treatment of intermediates with bases. nih.gov A second library of novel indole derivatives is generated by reacting isolated intermediates with acid chlorides. The products from these syntheses can be purified by reversed-phase column chromatography to yield multi-milligram quantities. nih.gov
For pyrroloindole-based scaffolds, a new class of building blocks for Dynamic Combinatorial Chemistry (DCC) has been reported. mdpi.com These building blocks are based on the pyrrolo[2,3-f]indole (B14039485) scaffold. The attachment of L-cysteine to the α, α′ positions of the core makes the molecule suitable for disulfide exchange in aqueous dynamic combinatorial libraries (DCLs). mdpi.com The synthesis of this core follows a modified Knoevenagel-Hemetsberger approach. mdpi.com The resulting building block is fluorescent and relatively stable. The chirality of the cysteine is transferred to the electron-rich pyrroloindole core. mdpi.com
The use of these building blocks has been demonstrated in the formation of homo- and heterochiral DCLs with an electron-deficient naphthalenediimide (NDI). mdpi.com The distribution of products in the library, such as dimers and tetramers, can be influenced by factors like the presence of salt. mdpi.com
Solid-phase organic synthesis (SPOS) is another key strategy for generating combinatorial libraries. imperial.ac.uk This technique, often used in a "mix and split" or parallel synthesis format, allows for the production of very large libraries of compounds. imperial.ac.uk
Table 3: Methodologies for Combinatorial Library Synthesis
| Scaffold | Methodology | Key Features | Resulting Library |
|---|---|---|---|
| Indole | One-pot reaction sequence and reaction with acid chlorides. nih.gov | Access to 2-acyl-3-amino-indoles and other novel indole derivatives. nih.gov | Two distinct libraries of indole derivatives. nih.gov |
| Pyrrolo[2,3-f]indole | Dynamic Combinatorial Chemistry (DCC) using cysteine-appended building blocks. mdpi.com | Utilizes reversible disulfide exchange in aqueous media; building blocks are fluorescent and chiral. mdpi.com | Dynamic combinatorial libraries of homo- and heterochiral dimers and tetramers. mdpi.com |
| General Heterocycles | Solid-Phase Organic Synthesis (SPOS). imperial.ac.uk | "Mix and split" or parallel synthesis formats for creating large, diverse libraries. imperial.ac.uk | Large libraries of single compounds or mixtures for high-throughput screening. imperial.ac.uk |
Mechanistic Investigations of Dihydropyrrolo 3,2,1 Hi Indole Transformations
Elucidation of Reaction Pathways and Intermediate Formation
The synthesis of the dihydropyrrolo[3,2,1-hi]indole core and its derivatives often proceeds through complex reaction cascades involving key intermediates. Understanding the formation and fate of these intermediates is fundamental to controlling the reaction outcome.
One prominent pathway involves the cyclization of α-indolylhydrazones. A proposed mechanism suggests an initial N,O-bidentate coordination of the hydrazone to a Cu(II) species, forming a metallacycle intermediate. rsc.org Subsequent oxidation, possibly by an Fe(III) co-catalyst, leads to a Cu(III) adduct. This is followed by an intramolecular C-H amination at the C7 position of the indole (B1671886) ring, yielding the pyrrolo[2,3-b]indole (B14758588) scaffold after reductive elimination and protonolysis. rsc.org
In the context of multicomponent reactions, the formation of spirooxindole intermediates is a critical step. For instance, the reaction of isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne can generate a spirooxindole. acs.org This intermediate can then undergo further transformations, such as cleavage of the C2–C3 bond of the isatin unit to form an isocyanate, which then reacts with another molecule of the amine to yield the final product. acs.org
The Fischer indole synthesis, a classical method for indole formation, also provides insights into potential intermediates. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a frontiersin.orgfrontiersin.org-sigmatropic rearrangement. numberanalytics.com This rearrangement is a concerted pericyclic reaction that forms a new C-C bond and is a key step in the construction of the indole ring. The subsequent loss of ammonia (B1221849) and aromatization leads to the final indole product. numberanalytics.com While not directly forming the this compound tricycle, the principles of intermediate formation in indole synthesis are relevant.
Furthermore, computational studies have been employed to rationalize reaction pathways. For example, in the reaction of nitrosoalkenes with indole derivatives, a hetero-Diels-Alder reaction is proposed to form a bicyclic 1,2-oxazine intermediate. frontiersin.org This intermediate is often unstable and undergoes ring-opening to form a more stable open-chain oxime. frontiersin.orgnih.gov
The table below summarizes key intermediates identified in the synthesis of related heterocyclic systems, which can provide models for understanding this compound transformations.
| Reaction Type | Key Intermediate(s) | Precursors | References |
| Intramolecular C-H Amination | Metallacycle complex, Cu(III) adduct | α-Indolylhydrazones | rsc.org |
| Multicomponent Reaction | Spirooxindole, Isocyanate | Isatin, Amine, Alkyne | acs.org |
| Fischer Indole Synthesis | Phenylhydrazone, frontiersin.orgfrontiersin.org-Sigmatropic rearrangement transition state | Phenylhydrazine, Aldehyde/Ketone | numberanalytics.com |
| Hetero-Diels-Alder | 1,2-Oxazine ring | Nitrosoalkenes, Indole | frontiersin.orgnih.gov |
Transition State Analysis and Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states and energy landscapes of reactions involving this compound and related structures. These studies provide a molecular-level understanding of reaction feasibility, selectivity, and kinetics.
In hetero-Diels-Alder reactions between nitrosoalkenes and indoles, DFT calculations have been used to investigate the regioselectivity of the cycloaddition. frontiersin.orgnih.gov By calculating the energies of the transition states for different attack modes (e.g., C2 vs. C3 alkylation) and approaches (endo vs. exo), researchers can predict the favored reaction pathway. frontiersin.org For instance, the 3-alkylation of indole is often favored due to a lower energy transition state compared to C2 alkylation. nih.gov Theoretical calculations have confirmed that such reactions are often controlled by the interaction between the LUMO of the heterodiene (nitrosoalkene) and the HOMO of the dienophile (indole). frontiersin.orgnih.gov
The energy landscape of these reactions often reveals that the initially formed cycloadduct, such as a 1,2-oxazine ring, is a kinetically favored product but may not be the most thermodynamically stable. Subsequent ring-opening to an oxime is often exothermic, driving the reaction towards the final, more stable product. nih.gov
In the context of two-photon absorption properties of related pyrrolo[3,2-b]pyrrole (B15495793) dyes, quantum-chemical calculations have been used to understand the electronic transitions. These calculations reveal that the large two-photon absorption cross-sections are a result of significant transition dipole moments and the involvement of specific excited states (e.g., S₀ → (S₁) → S₄). acs.org
The following table presents a conceptual overview of how transition state analysis is applied:
| Reaction Feature | Computational Method | Information Gained | References |
| Regioselectivity | DFT Calculations | Relative energies of transition states for different regioisomers | frontiersin.orgnih.gov |
| Stereoselectivity | DFT Calculations | Relative energies of endo and exo transition states | beilstein-journals.org |
| Reaction Mechanism | Energy Profile Calculation | Identification of intermediates and transition states along the reaction coordinate | nih.gov |
| Electronic Properties | Quantum-Chemical Calculations | Analysis of molecular orbitals and transition dipole moments | acs.org |
Role of Catalysis in this compound Synthesis and Transformation
Catalysis is a cornerstone in the synthesis and functionalization of the this compound scaffold, enabling efficient and selective transformations under mild conditions. Both metal-mediated and metal-free catalytic systems have been successfully employed.
Metal-Mediated Protocols: Transition metals play a pivotal role in many synthetic strategies. Palladium-catalyzed reactions, such as the Larock indole synthesis, are powerful tools for constructing the indole core, which can be a precursor to the tricyclic system. researchgate.net This methodology involves the heteroannulation of a substituted aniline (B41778) with an alkyne. researchgate.net Copper and iron co-catalyst systems have proven effective for intramolecular C-H amination of α-indolylhydrazones to form pyrrolo[2,3-b]indoles. rsc.org This dual catalytic system operates efficiently in water, offering a sustainable approach. rsc.org Gold(I) catalysis has also been utilized to construct the 2,3-dihydropyrrolo[1,2-a]indole motif from N-aryl 2-alkynylazetidine derivatives. rsc.org
Metal-Free Protocols: In recent years, there has been a significant push towards developing metal-free synthetic methods to avoid potential metal contamination in the final products. These protocols often rely on the use of organocatalysts or reagents like (NH₄)₂S₂O₈ for oxidative dearomatization of indoles. rsc.org Brønsted acids, such as methanesulfonic acid, can catalyze the reaction between pyrroloindoles and other compounds. Furthermore, domino reactions in water have been developed for the synthesis of pyrroles from (E)-β-bromonitrostyrenes and enaminones without the need for a metal catalyst. acs.org The synthesis of pyrrolo[3,2-b]pyrrolyl-based conjugated microporous polymers has also been achieved through metal-free polycyclizations. researchgate.net
The following table compares metal-mediated and metal-free approaches for the synthesis of related indole and pyrrole (B145914) systems.
| Approach | Catalyst/Reagent | Reaction Type | Advantages | References |
| Metal-Mediated | Pd(PPh₃)₄/XPhos | Larock Indole Annulation | High yields, good regioselectivity | researchgate.net |
| Cu(OAc)₂/FeCl₃ | Intramolecular C-H Amination | Sustainable (water as solvent), high efficiency | rsc.org | |
| Gold(I) | Cyclization | Efficient formation of dihydropyrrolo[1,2-a]indole | rsc.org | |
| Metal-Free | (NH₄)₂S₂O₈ | Oxidative Dearomatization | Avoids metal contamination | rsc.org |
| Methanesulfonic acid | Condensation | Mild acidic conditions | ||
| None (in water) | Domino Reaction | Environmentally benign, mild conditions | acs.org |
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral heterocyclic compounds, including derivatives that can be related to the this compound framework. These reactions avoid the use of metals and often proceed with high stereocontrol.
A key strategy in organocatalytic asymmetric synthesis is the use of chiral amines, such as proline and its derivatives, to activate substrates. For instance, the reaction of an enamine with isatylidene malononitrile (B47326) derivatives in the presence of a chiral base organocatalyst can lead to enantioenriched spirooxindoles. nih.govmdpi.com The proposed mechanism involves the chiral base promoting the reaction between the preformed enamine and the isatylidene malononitrile. nih.govmdpi.com
Another important application is the organocatalytic asymmetric [3+2] cycloaddition. This approach is widely used for the construction of chiral polysubstituted pyrrolidines. researchgate.net The activation of substrates can occur through various modes, including iminium ion formation, chiral Brønsted acid catalysis, or bifunctional organocatalysis. researchgate.net For example, the inverse-electron-demand Diels-Alder reaction of 2,3-indole-dienes with enals, catalyzed by chiral secondary amines, has been used to construct enantioenriched tetrahydrocarbazoles. rsc.org
The development of novel organocatalytic strategies continues to expand the toolkit for synthesizing complex, optically active indole-based heterocycles. nih.gov
Evaluation of Metal-Mediated and Metal-Free Protocols
Studies on Regioselectivity and Stereoselectivity in Reactions
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound.
Regioselectivity: In the functionalization of the indole nucleus, electrophilic substitution typically occurs at the C3 position due to the higher electron density and the ability to form a more stable intermediate without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C3 position is blocked, substitution may occur at C2. bhu.ac.in In the reaction of nitrosoalkenes with 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole, a mixture of 2- and 3-alkylated products is often observed, and the ratio can be rationalized by computational studies of the transition state energies. frontiersin.orgfrontiersin.orgnih.gov The regioselectivity of such hetero-Diels-Alder reactions is often dictated by the electronic properties of the reactants. frontiersin.orgnih.gov
Stereoselectivity: In asymmetric synthesis, achieving high stereoselectivity is a primary goal. In the organocatalytic synthesis of 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives, moderate enantioselectivity has been achieved using chiral base organocatalysts. nih.gov The structure of the catalyst and the reaction conditions are critical factors influencing the enantiomeric excess. Diels-Alder reactions often exhibit high diastereoselectivity, favoring the formation of the endo adduct. beilstein-journals.org Theoretical studies can help to explain this preference by identifying non-covalent interactions in the endo transition state that stabilize it relative to the exo transition state. beilstein-journals.org The development of novel chiral catalysts and synthetic methodologies continues to improve the stereochemical control in the synthesis of this compound and related heterocyclic systems. nih.gov
Theoretical and Computational Studies of Dihydropyrrolo 3,2,1 Hi Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and inherent properties of molecules. For the dihydropyrrolo[3,2,1-hi]indole system, these calculations have been particularly relevant in the design of derivatives with specific biological targets.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the study of this compound derivatives, DFT has been employed to optimize molecular geometries in their ground state. nih.govacs.org This initial step is crucial for subsequent, more complex calculations like molecular docking, as it provides the most stable three-dimensional conformation of the molecule. nih.govacs.org By establishing the foundational geometry, researchers can more accurately predict how these molecules will interact with biological targets. nih.govacs.org
Frontier Molecular Orbital (HOMO-LUMO) analysis is a key quantum chemical method for predicting molecular reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. While this analysis is common for heterocyclic compounds, specific HOMO-LUMO studies detailing the reactivity predictions for the core this compound structure are not extensively documented in the available scientific literature.
Density Functional Theory (DFT) Applications
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound derivatives designed as Cyclooxygenase-2 (COX-2) inhibitors, MD simulations play a significant role. nih.govacs.org These simulations account for the flexibility of the target protein, an aspect often missing in more rigid docking protocols. nih.govacs.orgresearchgate.net By simulating the ligand-receptor complex over time, researchers can assess the stability of the docked pose and gain a precise understanding of the dynamic behavior of the inhibitor within the binding pocket of the enzyme. nih.govacs.orgresearchgate.net
In Silico Modeling of Molecular Interactions
In silico modeling, particularly molecular docking, has been a cornerstone in the development of diaryl-substituted dihydropyrrolo[3,2,1-hi]indoles as selective COX-2 inhibitors. acs.orgacs.orgnih.gov Researchers have used protein-ligand docking programs, such as GOLD, to calculate the binding mode of these inhibitors within the active site of the COX-2 enzyme. acs.orgnih.gov These docking studies were informed by applying the molecular structures of key compounds that had been previously determined through X-ray crystallography. acs.orgnih.gov The results of these simulations helped to predict the probable binding interactions and rationalize the observed high affinity and selectivity for COX-2. acs.org For instance, specific derivatives showed potent inhibition with IC₅₀ values in the nanomolar range. acs.orgnih.gov
| Compound Name | Target | IC₅₀ (nM) | Computational Method Used | Reference |
|---|---|---|---|---|
| 4-[4-(2-fluoroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1,2-dihydropyrrolo[3,2,1-hi]indole | COX-2 | 70 | In Silico Molecular Docking | acs.org |
| 1-(4-fluorophenyl)-2-[4-(methylsulfonyl)phenyl]pyrrolo[3,2,1-hi]indole | COX-2 | 60 | In Silico Molecular Docking | acs.org |
Computer-Generated Mechanistic Network Analysis for Complex Reactions
Computer-generated mechanistic network analysis is a sophisticated computational technique used to map out possible reaction pathways and predict the outcomes of complex chemical reactions. This approach is particularly useful for multicomponent reactions where multiple pathways can compete. At present, there are no prominent studies in the available literature that apply this specific type of analysis to the synthesis or reactions involving the this compound scaffold.
Prediction of Spectroscopic and Electronic Properties
The prediction of spectroscopic and electronic properties via computational means, often using Time-Dependent Density Functional Theory (TD-DFT), is a standard practice for characterizing new compounds. These calculations can forecast properties such as UV-Vis absorption spectra, fluorescence, and other electronic transitions. For this compound derivatives, which have been identified as promising candidates for the development of radiolabeled imaging agents for Positron Emission Tomography (PET), understanding their electronic properties is crucial. acs.orgnih.govhzdr.de However, specific studies detailing the theoretical prediction of spectroscopic properties for this compound class are not widely available in the searched literature, with research instead prioritizing the modeling of their biological interactions. acs.orgnih.gov
| Computational Method | Application to this compound | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Optimization of ground-state molecular geometry for inhibitor design. | nih.govacs.org |
| Molecular Dynamics (MD) | Assessing the stability of the ligand-protein complex over time. | nih.govacs.orgresearchgate.net |
| In Silico Molecular Docking (GOLD) | Predicting the binding mode in the COX-2 active site. | acs.orgacs.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for dihydropyrrolo[3,2,1-hi]indole derivatives, and how do reaction conditions influence yield?
- Answer: The primary methods include:
- Stolle isatin synthesis : Used to construct tricyclic frameworks via intramolecular cyclization. This method is effective but limited by the high strain of 6,5,5-fused indole systems, which reduces yields .
- Aldol cyclization : Achieves higher yields by reacting 7-formyl-N-indolylacetates under mild acidic conditions. Substituent effects (e.g., electron-donating groups at C7) improve cyclization efficiency .
- Intramolecular Heck reactions : Useful for synthesizing complex polycyclic derivatives, though palladium catalyst optimization is critical .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Answer:
- NMR spectroscopy : Determines regioselectivity and confirms fused-ring systems (e.g., symmetry along the N3–C7 axis in pyrroloindoles) .
- Mass spectrometry (EI/MALDI) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
- X-ray crystallography : Resolves stereochemistry in strained tricyclic systems .
Q. What preliminary biological activities have been reported for this compound derivatives?
- Answer: Early studies highlight:
- Anti-cancer activity : Derivatives exhibit potency against leukemia cell lines, with IC50 values correlated to substituent hydrophobicity .
- COX-2 inhibition : Diaryl-substituted derivatives show selective COX-2 inhibition (IC50 = 20–2500 nM), driven by electronic and steric effects of substituents like fluoro or sulfonamide groups .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of selective COX-2 inhibitors?
- Answer:
- Substituent optimization : Fluoro groups at meta/para positions enhance COX-2 affinity by forming hydrogen bonds with Arg120/His90 residues in the active site .
- Tricyclic core rigidity : The this compound scaffold restricts rotational freedom, improving binding to the COX-2 hydrophobic pocket .
- In silico validation : Docking studies (e.g., GOLD software) predict binding modes and guide substituent placement for improved selectivity .
Q. What computational strategies are used to optimize this compound-based therapeutics?
- Answer:
- Molecular dynamics simulations : Assess ligand stability in the COX-2 binding pocket over time .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with inhibitory activity to prioritize synthetic targets .
Q. How are ¹⁸F-labeled derivatives developed for PET imaging of COX-2 in vivo?
- Answer:
- Radiolabeling : Fluoro substituents enable direct ¹⁸F incorporation via nucleophilic substitution, ensuring high radiochemical purity (>95%) .
- Biodistribution studies : Derivatives like 6k (IC50 = 70 nM) show low off-target binding in murine models, validating their use for functional imaging .
Q. What strategies mitigate synthetic challenges in strained 6,5,5-fused systems?
- Answer:
- Solvent effects : Protic solvents (e.g., TFA) favor Michael addition over Diels-Alder reactions in dihydropyrrolo[3,4-b]indole synthesis .
- Strain relief : Introducing methylene/methine groups reduces ring strain, as seen in Stolle isatin-derived tricycles .
Q. How do reaction mechanisms differ in dihydropyrroloindole functionalization?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
